molecular formula C9H17NO3 B13518485 tert-butyl (3R)-morpholine-3-carboxylate

tert-butyl (3R)-morpholine-3-carboxylate

Cat. No.: B13518485
M. Wt: 187.24 g/mol
InChI Key: QTJBNPAWSNUZIC-SSDOTTSWSA-N
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Description

tert-Butyl (3R)-morpholine-3-carboxylate is a chiral morpholine derivative widely employed as a building block in pharmaceutical synthesis. Its structure features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the 3-position, with the (R)-configuration imparting stereochemical specificity. This compound is synthesized via Boc protection of the morpholine nitrogen, often using tert-butyl dicarbonate under basic conditions . Key applications include its use as an intermediate in drug discovery, particularly for protease inhibitors and kinase-targeting molecules .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl (3R)-morpholine-3-carboxylate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

QTJBNPAWSNUZIC-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1COCCN1

Canonical SMILES

CC(C)(C)OC(=O)C1COCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-morpholine-3-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-morpholine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-3-carboxylic acid, while reduction can produce morpholine-3-methanol .

Scientific Research Applications

tert-Butyl (3R)-morpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3R)-morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a protecting group for carboxylic acids, preventing unwanted reactions during synthetic processes. It can also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Morpholine Carboxylate Derivatives

The following table summarizes tert-butyl (3R)-morpholine-3-carboxylate and its closest structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Compound Name Substituent/Modification CAS Number Molecular Formula Key Properties/Applications Reference
This compound None (parent compound) 869681-70-9 (R) C₁₀H₁₇NO₃ Chiral intermediate for drug synthesis
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Hydroxymethyl at C3 1257855-07-4 C₁₁H₁₉NO₄ Enhanced hydrophilicity; used in peptide coupling
tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate Ethenyl at C3 2375165-90-3 C₁₁H₁₉NO₃ Crosslinking potential in polymer chemistry
(R)-Methyl morpholine-3-carboxylate Methyl ester instead of Boc 1187933-47-6 C₆H₁₁NO₃ Smaller ester group; labile under acidic conditions

Key Observations:

  • Steric and Electronic Effects: The Boc group in the parent compound enhances stability against nucleophilic attack compared to methyl esters (e.g., (R)-methyl morpholine-3-carboxylate) .
  • Hydrophilicity: The hydroxymethyl analog (CAS 1257855-07-4) exhibits improved aqueous solubility due to the polar -CH₂OH group, making it preferable for aqueous-phase reactions .
  • Reactivity: The ethenyl derivative (CAS 2375165-90-3) undergoes [2+2] cycloadditions, enabling applications in material science .

Oxazolidine Carboxylate Analogs

Compounds like tert-butyl oxazolidine carboxylates share the Boc-protected amine motif but differ in ring structure:

Compound Name Ring System CAS Number Synthesis Yield Key Use Reference
tert-Butyl (R)-4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate Oxazolidine Not provided 65–94% Alkyne-mediated click chemistry
This compound Morpholine 869681-70-9 ~59.5% Drug intermediate (e.g., kinase inhibitors)

Key Observations:

  • Ring Flexibility: Morpholine derivatives (6-membered ring) offer greater conformational flexibility than oxazolidines (5-membered), affecting binding affinity in drug targets .
  • Synthetic Efficiency: Oxazolidine carboxylates achieve higher yields (up to 94%) in DIBAL-H reductions compared to morpholine analogs (~59.5%), likely due to reduced steric hindrance .

Stereochemical Variants

Enantiomeric differences significantly impact biological activity:

Compound Name Configuration CAS Number Similarity Score* Notable Property Reference
(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid R 869681-70-9 1.00 Preferred in chiral drug synthesis
(S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid S 783350-37-8 1.00 Lower binding affinity in kinase assays

*Similarity score based on structural alignment ().

Key Observations:

  • The (R)-enantiomer is favored in pharmaceutical applications due to its compatibility with biological targets, whereas the (S)-form shows reduced efficacy .

Biological Activity

Tert-butyl (3R)-morpholine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in drug development and enzyme interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a morpholine ring structure with a tert-butyl ester functional group. Its molecular formula is C11H19N1O2C_{11}H_{19}N_{1}O_{2} with a molecular weight of approximately 199.28 g/mol. The stereochemistry at the 3-position of the morpholine ring is crucial, influencing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor or activator. The compound can form stable complexes with various proteins due to its ability to engage in hydrogen bonding and hydrophobic interactions at the active sites of enzymes. This interaction can modulate enzyme activity, affecting metabolic pathways and cellular functions.

Key Pathways Affected

  • Signal Transduction : Modulation of pathways involved in cellular signaling.
  • Metabolic Pathways : Influence on key enzymes in metabolic processes.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes linked to cancer proliferation and inflammatory responses.

Table 1: Biological Activity Overview

Activity Type Description References
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Protein-Ligand InteractionForms stable complexes with proteins, aiding in drug design
Drug DevelopmentServes as a precursor in synthesizing novel pharmaceuticals

Case Studies

  • Cancer Therapeutics : A study explored the use of this compound derivatives as potential anticancer agents. The findings suggested that certain derivatives displayed significant cytotoxicity against various cancer cell lines, indicating their potential for further development as therapeutic agents.
  • Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory cytokine responses. The results showed that compounds derived from this compound could effectively reduce inflammatory markers in vitro, suggesting a role in treating inflammatory diseases.

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